1,1'-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a complex heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines.
Preparation Methods
The synthesis of 1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone typically involves the reaction of hydrazonoyl halides with appropriate starting materials. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of triethylamine . The reaction conditions often involve the use of absolute ethanol as a solvent and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can lead to amine or alcohol derivatives .
Scientific Research Applications
1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity. The specific pathways involved depend on the biological context and the target organism or cell type .
Comparison with Similar Compounds
1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is unique due to its specific structural features and biological activities. Similar compounds include other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, such as:
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
1,2,4-triazolopyrimidines: Studied for their antitumor and anti-inflammatory activities.
These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of 1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone .
Properties
Molecular Formula |
C16H15N5O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-[5-acetyl-3-ethyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C16H15N5O4S/c1-4-13-17-18-16-20(13)19(10(3)23)14(15(26-16)9(2)22)11-5-7-12(8-6-11)21(24)25/h5-8H,4H2,1-3H3 |
InChI Key |
QKJZOPGUFWKACB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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